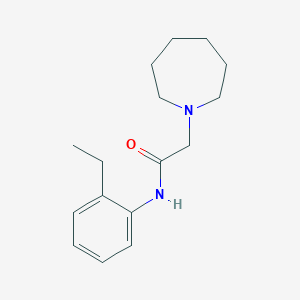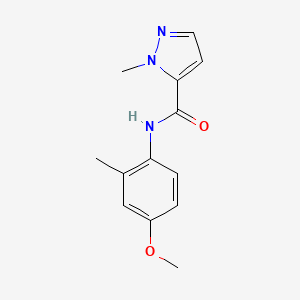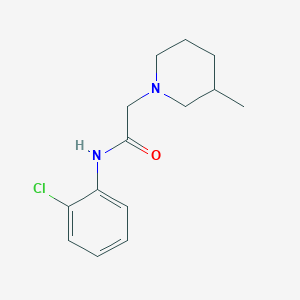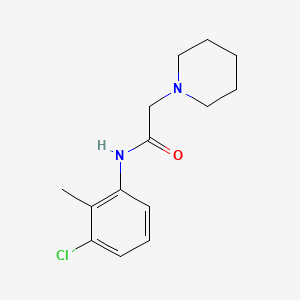
N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is an organic compound that belongs to the class of amides It features a piperidine ring attached to an acetamide group, with a chlorinated methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Starting Materials: 3-chloro-2-methylphenylamine and 2-chloroacetyl chloride.
Reaction: The amine group of 3-chloro-2-methylphenylamine reacts with 2-chloroacetyl chloride in the presence of a base (such as triethylamine) to form an intermediate.
Cyclization: The intermediate undergoes cyclization with piperidine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the amide group or other parts of the molecule.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potentially explored for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide would depend on its specific biological targets. Generally, compounds like this might interact with receptors or enzymes, modulating their activity. The piperidine ring could play a role in binding to these targets, while the chlorinated phenyl group might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)ethanamide: Similar structure but with an ethanamide group.
N-(3-chloro-2-methylphenyl)-2-(morpholin-1-yl)acetamide: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which can influence its reactivity and interactions with biological targets. The presence of the piperidine ring and the chlorinated phenyl group distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-12(15)6-5-7-13(11)16-14(18)10-17-8-3-2-4-9-17/h5-7H,2-4,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPWLCGTAXJXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide](/img/structure/B4422487.png)
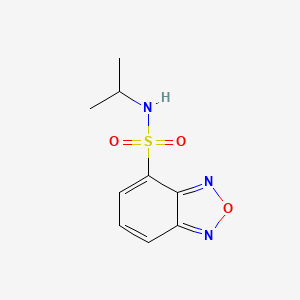
![2-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422501.png)
![N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4422508.png)
![N-(1-phenylethyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B4422522.png)
![N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422523.png)
![2-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4422529.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4422532.png)
![2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B4422543.png)

